N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12(2)10-18(16-7-8-22(20,21)11-16)17(19)15-6-5-13(3)14(4)9-15/h5-6,9,12,16H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNJGNCFQLYHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Tetrahydrothiophene-3-amine
Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours. The reaction proceeds via sulfoxidation to yield 1,1-dioxidotetrahydrothiophen-3-amine.
Reaction Conditions
- Reactants : Tetrahydrothiophene-3-amine (1.0 equiv), H₂O₂ (30%, 3.0 equiv)
- Solvent : Acetic acid
- Temperature : 60°C
- Time : 6 hours
- Yield : 85%
Analytical Data
Bromination-Amination of Sulfolane
Sulfolane (1,1-dioxidotetrahydrothiophene) undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The resulting 3-bromosulfolane is treated with aqueous ammonia to displace bromide with an amine group.
Reaction Conditions
- Step 1 (Bromination) : NBS (1.1 equiv), CCl₄, UV light, 12 hours, 70% yield
- Step 2 (Amination) : NH₃ (aq), 100°C, 8 hours, 65% yield
N-Alkylation with Isobutyl Group
The secondary amine structure (N-isobutyl-1,1-dioxidotetrahydrothiophen-3-amine) is achieved through alkylation of the primary amine intermediate.
Direct Alkylation Using Isobutyl Bromide
1,1-Dioxidotetrahydrothiophen-3-amine reacts with isobutyl bromide in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at 80°C for 4 hours.
Reaction Conditions
- Reactants : 1,1-Dioxidotetrahydrothiophen-3-amine (1.0 equiv), isobutyl bromide (1.2 equiv)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : DMF
- Temperature : 80°C
- Time : 4 hours
- Yield : 78%
Analytical Data
Reductive Amination with Isobutyraldehyde
An alternative method involves reductive amination using isobutyraldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids over-alkylation.
Reaction Conditions
- Reactants : 1,1-Dioxidotetrahydrothiophen-3-amine (1.0 equiv), isobutyraldehyde (1.5 equiv)
- Reducing Agent : NaBH₃CN (1.2 equiv)
- Solvent : Methanol
- Temperature : 25°C
- Time : 12 hours
- Yield : 82%
Amidation with 3,4-Dimethylbenzoyl Chloride
The final step couples N-isobutyl-1,1-dioxidotetrahydrothiophen-3-amine with 3,4-dimethylbenzoyl chloride to form the target benzamide.
Schotten-Baumann Reaction
The amine reacts with 3,4-dimethylbenzoyl chloride in a biphasic system (dichloromethane-water) using triethylamine (Et₃N) as a base.
Reaction Conditions
- Reactants : N-Isobutyl-1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv), 3,4-dimethylbenzoyl chloride (1.1 equiv)
- Base : Et₃N (2.0 equiv)
- Solvent : Dichloromethane/H₂O
- Temperature : 0°C → 25°C
- Time : 2 hours
- Yield : 91%
Analytical Data
Coupling Using EDCl/HOBt
For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used in anhydrous DMF.
Reaction Conditions
- Reactants : N-Isobutyl-1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv), 3,4-dimethylbenzoic acid (1.1 equiv)
- Coupling Agents : EDCl (1.2 equiv), HOBt (1.2 equiv)
- Solvent : DMF
- Temperature : 25°C
- Time : 12 hours
- Yield : 94%
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using gradient elution (DCM:MeOH 20:1 → 10:1).
Spectroscopic Confirmation
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1300–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches).
- ¹³C NMR (75 MHz, DMSO-d₆) : δ 170.5 (C=O), 138.2–125.3 (Ar-C), 55.6 (CH-N), 28.4 (CH(CH₃)₂), 22.1 (CH₃).
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Amine Alkylation | Direct Alkylation | 78 | 95 | Short reaction time |
| Amine Alkylation | Reductive Amination | 82 | 97 | Avoids over-alkylation |
| Amidation | Schotten-Baumann | 91 | 98 | Mild conditions |
| Amidation | EDCl/HOBt Coupling | 94 | 99 | High yield, minimal side products |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the cleavage of the sulfone group.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Cleaved products of the sulfone group.
Reduction: Corresponding sulfide derivative.
Substitution: Nitrated or halogenated derivatives of the benzamide moiety.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is a complex organic compound with a tetrahydrothiophene ring and a sulfone group, which contributes to its chemical activity. The presence of the isobutyl group and the dimethylbenzamide part can improve its lipophilicity and interactions with biological targets.
Potential Biological Activities
Research suggests that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide may possess biological activities, making them significant in medicinal chemistry.
Related Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide This is a sulfonamide compound with a unique tetrahydrothiophene ring and nitrobenzenesulfonamide moiety. The synthesis of this compound typically involves multiple steps from readily available precursors, including the formation of the tetrahydrothiophene ring, introduction of the sulfone group via oxidation, attachment of the isobutyl group through alkylation, and formation of the nitrobenzenesulfonamide moiety.
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide This compound has a molecular weight of 309.4 .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzenesulfonamide This compound has a molecular weight of 359.5 .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The benzamide moiety may also interact with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound, synthesized from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol, shares a benzamide core but differs in substituents and functional groups:
| Property | N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Aromatic Substituents | 3,4-Dimethylbenzamide | 3-Methylbenzamide |
| Amine Substituents | Isobutyl + sulfonated tetrahydrothiophene | 2-Hydroxy-1,1-dimethylethyl |
| Directing Groups | Sulfone oxygens (electron-withdrawing) | N,O-Bidentate (hydroxyl and amide) |
| Synthetic Precursors | Likely 3,4-dimethylbenzoyl chloride/acid + amine intermediates | 3-Methylbenzoyl chloride/acid + 2-amino-2-methyl-1-propanol |
| Applications | Potential catalytic or medicinal uses (inferred) | Metal-catalyzed C–H bond functionalization |
Key Differences :
- Aromatic Substitution : The 3,4-dimethyl group in the target compound may enhance steric hindrance or electronic effects compared to the single methyl group in the analog.
- Directing Groups : The sulfone group in the target compound could act as a stronger electron-withdrawing directing group compared to the hydroxyl-containing N,O-bidentate group in the analog. This may alter selectivity in catalytic reactions.
- Synthetic Complexity : The sulfonated tetrahydrothiophene moiety likely requires additional oxidation steps compared to the hydroxylated analog.
Broader Context of Benzamide Derivatives
Benzamide derivatives are widely studied for their roles in catalysis, drug design, and materials science. For example:
Research Implications and Gaps
- Catalytic Potential: The sulfone group in the target compound may enhance stability in oxidative environments compared to hydroxylated analogs, making it suitable for harsh reaction conditions.
- Pharmacological Relevance : The 3,4-dimethyl substitution is common in bioactive molecules (e.g., COX-2 inhibitors), suggesting possible anti-inflammatory or anticancer applications.
- Data Limitations : Direct experimental data on the target compound’s reactivity, solubility, or biological activity are absent in the provided evidence, necessitating further studies.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,4-dimethylbenzamide is a complex organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and an isobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating ion channels and influencing various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C17H25NO3S, with a molecular weight of approximately 323.45 g/mol. The compound's structure enhances its lipophilicity and potential interactions with biological targets, which are critical for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO3S |
| Molecular Weight | 323.45 g/mol |
| Structural Features | Tetrahydrothiophene ring, Isobutyl group |
Target Interaction
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are crucial in regulating neuronal excitability and cardiovascular function.
Mode of Action
This compound acts as an activator of GIRK channels, leading to:
- Inhibition of neuronal excitability : By enhancing potassium ion conductance, it stabilizes resting membrane potentials and reduces action potential firing.
- Modulation of heart rate : Activation of GIRK channels in cardiac tissue can lead to bradycardia (reduced heart rate).
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pathways such as COX and LO pathways .
- Cytotoxicity : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Activation of GIRK channels has been associated with neuroprotection in models of epilepsy and anxiety disorders .
Study 1: Anti-inflammatory Activity
A study on related compounds demonstrated that they could significantly reduce edema in rat models by inhibiting specific inflammatory pathways. The results showed a dose-dependent reduction in edema induced by various inflammatory agents.
Study 2: Cytotoxicity Assessment
In vitro studies on similar analogs indicated potent cytotoxicity against doxorubicin-resistant cancer cell lines. The mechanism involved disruption of cellular homeostasis through the modulation of potassium channels.
Pharmacokinetics
Pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics due to its lipophilic nature. The activation of GIRK channels also implies potential impacts on drug metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
